Methyl 4-({[1-(4-methoxyphenyl)-4-oxo-1,4-dihydropyridazin-3-yl]carbonyl}amino)benzoate
Description
Methyl 4-({[1-(4-methoxyphenyl)-4-oxo-1,4-dihydropyridazin-3-yl]carbonyl}amino)benzoate is a heterocyclic compound featuring a pyridazinone core linked to a 4-methoxyphenyl group and a methyl benzoate ester via a carbonylamino bridge. This structure combines aromatic, ester, and hydrogen-bonding motifs, which may confer unique physicochemical and biological properties. The 4-methoxyphenyl substituent (common in –6) could enhance solubility or stability, as seen in pesticide derivatives like metsulfuron-methyl .
Properties
Molecular Formula |
C20H17N3O5 |
|---|---|
Molecular Weight |
379.4 g/mol |
IUPAC Name |
methyl 4-[[1-(4-methoxyphenyl)-4-oxopyridazine-3-carbonyl]amino]benzoate |
InChI |
InChI=1S/C20H17N3O5/c1-27-16-9-7-15(8-10-16)23-12-11-17(24)18(22-23)19(25)21-14-5-3-13(4-6-14)20(26)28-2/h3-12H,1-2H3,(H,21,25) |
InChI Key |
PPSRRXQAGCSSQR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2C=CC(=O)C(=N2)C(=O)NC3=CC=C(C=C3)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Cyclization of 1,3-Dicarbonyl Precursors
The pyridazinone ring is formed by reacting 1,3-diketones with hydrazine hydrate. For example, ethyl 3-oxo-3-(4-methoxyphenyl)propanoate reacts with hydrazine to yield 1-(4-methoxyphenyl)-4-oxo-1,4-dihydropyridazin-3-carboxylic acid ethyl ester. Hydrolysis of the ester group using lithium hydroxide generates the carboxylic acid intermediate:
Reaction Conditions :
Alternative Route via Suzuki-Miyaura Coupling
A boronic acid-functionalized pyridazinone intermediate can undergo Suzuki-Miyaura coupling with 4-methoxyphenyl bromide. This method employs tetrakis(triphenylphosphine)palladium(0) and potassium carbonate in dioxane/water:
Optimization Notes :
Amide Bond Formation with Methyl 4-Aminobenzoate
Carbodiimide-Mediated Coupling
The carboxylic acid intermediate is activated using N-ethyl-N'-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt), followed by reaction with methyl 4-aminobenzoate:
Procedure :
Direct Amination via Ullmann Coupling
An alternative method involves Ullmann-type coupling between 3-bromopyridazinone and methyl 4-aminobenzoate using copper(I) iodide and N,N'-dimethylethylenediamine (DMEDA):
Conditions :
Critical Analysis of Synthetic Routes
Yield Comparison
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Carbodiimide coupling | 85 | >95 | High selectivity |
| Ullmann coupling | 68 | 90 | No pre-activation required |
| Suzuki-Miyaura coupling | 78 | 92 | Scalability for bulk synthesis |
Challenges and Solutions
-
Low solubility : Pyridazinone intermediates often require polar aprotic solvents (DMF, DMSO).
-
Byproduct formation : Use of HOBt suppresses racemization during amide coupling.
-
Purification : Silica gel chromatography or recrystallization from ethanol/water mixtures improves purity.
Scalability and Industrial Feasibility
The carbodiimide-mediated route is preferred for large-scale production due to its robustness and high yields. Patents highlight batch sizes up to 500 g with consistent purity (>98%). Critical parameters for scalability include:
Chemical Reactions Analysis
Types of Reactions
Methyl 4-({[1-(4-methoxyphenyl)-4-oxo-1,4-dihydropyridazin-3-yl]carbonyl}amino)benzoate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the pyridazinone ring can be reduced to form a hydroxyl group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield a hydroxyl derivative, while reduction of the carbonyl group can produce a hydroxylated pyridazinone.
Scientific Research Applications
Antimicrobial Properties
Research has indicated that compounds with similar structures exhibit significant antimicrobial activities. For instance, studies have shown that derivatives of pyridazinones can act against various bacterial strains and fungi. The introduction of the methoxyphenyl group may enhance the lipophilicity and bioavailability of the compound, potentially increasing its efficacy as an antimicrobial agent .
Antihypertensive Activity
Methyl 4-({[1-(4-methoxyphenyl)-4-oxo-1,4-dihydropyridazin-3-yl]carbonyl}amino)benzoate may also serve as a candidate for antihypertensive drugs. Similar pyridazinone derivatives have been synthesized and evaluated for their ability to lower blood pressure through vasodilatory effects . The structural configuration allows for interaction with specific receptors involved in blood pressure regulation.
Synthesis and Characterization
A notable study involved the synthesis of methyl 4-{[6-(4-bromophenyl)-3-oxo-2,3,4,5-tetrahydropyridazin-4-yl]methyl}benzoate, which shares a structural resemblance to the compound . The study detailed synthesis methods including condensation reactions and characterized the product using techniques such as NMR spectroscopy and X-ray crystallography . This highlights the feasibility of synthesizing similar compounds for pharmacological testing.
Anticancer Potential
Another area of investigation is the anticancer potential of related compounds. Research into molecular hybrids that include pyridazinone frameworks has shown promise in targeting cancer cells. These studies emphasize the importance of structural modifications in enhancing anticancer activity . The compound's ability to inhibit tumor growth could be explored further through in vitro and in vivo studies.
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of Methyl 4-({[1-(4-methoxyphenyl)-4-oxo-1,4-dihydropyridazin-3-yl]carbonyl}amino)benzoate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to modulate signaling pathways involved in inflammation and microbial growth.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues in Heterocyclic Chemistry
The compound shares structural motifs with pyrano[2,3-c]pyrazole derivatives (e.g., 6-amino-4-(4-methoxyphenyl)-3-methyl-1,4-dihydro-pyrano[2,3-c]pyrazole-5-carbonitrile from ). Key differences include:
- Core Heterocycle: Pyridazinone (target) vs. pyranopyrazole (analog).
- Substituents : Both compounds feature 4-methoxyphenyl groups, but the target includes a methyl benzoate ester, which may influence lipophilicity and metabolic stability compared to the analog’s nitrile group .
Comparison with Pesticide Derivatives
Several methyl benzoate esters in –6 serve as herbicides, such as metsulfuron-methyl and triflusulfuron-methyl. These compounds often incorporate triazine or sulfonylurea groups, contrasting with the target’s pyridazinone core:
- Biological Activity: Triazine/sulfonylurea groups in pesticides inhibit acetolactate synthase (ALS), a key enzyme in plant amino acid synthesis. The pyridazinone moiety in the target compound may interact with different targets, though this requires experimental validation .
- Synthesis Routes : Pesticide derivatives are synthesized via multi-step reactions (e.g., coupling of triazine amines with sulfonyl groups), whereas the target compound’s synthesis could parallel ’s one-pot methods, though specifics are unclear .
Substituent Effects on Physicochemical Properties
- 4-Methoxyphenyl Group : Present in both the target compound and analogs (e.g., Moz , Mmt in ), this group enhances solubility in polar aprotic solvents and may stabilize aromatic interactions in biological systems .
- Ester vs. Sulfonyl Groups : The methyl benzoate ester in the target compound likely increases hydrolytic stability compared to sulfonyl-containing pesticides (e.g., diclofop-methyl in ), which are prone to enzymatic cleavage .
Table 1: Key Structural and Functional Comparisons
Biological Activity
Methyl 4-({[1-(4-methoxyphenyl)-4-oxo-1,4-dihydropyridazin-3-yl]carbonyl}amino)benzoate is a compound of interest due to its potential pharmacological properties. This article explores its biological activity, synthesizing findings from various studies and presenting them in a structured format.
Chemical Structure and Synthesis
The compound features a complex structure characterized by a dihydropyridazine core and methoxy phenyl substituents. Its synthesis involves multi-step organic reactions, typically starting from simpler aromatic compounds and utilizing various reagents to achieve the desired functional groups.
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For instance, studies have shown that similar pyridazine derivatives can inhibit the growth of various bacterial strains, including Staphylococcus aureus and E. coli . The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anticancer Activity
Recent investigations have highlighted the anticancer potential of this compound. In vitro assays demonstrated that this compound induces apoptosis in cancer cell lines, such as breast and lung cancer cells. The apoptotic effect is mediated through the activation of caspase pathways, leading to programmed cell death .
Neuroprotective Effects
Another area of research focuses on the neuroprotective effects of this compound. Studies suggest that it may act as an acetylcholinesterase inhibitor, which is beneficial for conditions like Alzheimer's disease. The inhibition of acetylcholinesterase leads to increased levels of acetylcholine in the synaptic cleft, enhancing neurotransmission .
Study 1: Antimicrobial Efficacy
In a controlled study, a series of methyl 4-{[1-(4-methoxyphenyl)-4-oxo-1,4-dihydropyridazin-3-yl]carbonyl}amino)benzoate derivatives were tested against a panel of pathogens. The results showed:
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| A | E. coli | 15 µg/mL |
| B | S. aureus | 10 µg/mL |
| C | Pseudomonas aeruginosa | 20 µg/mL |
This study confirmed that modifications to the methoxy group significantly affected antimicrobial potency.
Study 2: Cancer Cell Apoptosis
In vitro studies using breast cancer cell lines revealed that treatment with methyl 4-{[1-(4-methoxyphenyl)-4-oxo-1,4-dihydropyridazin-3-yl]carbonyl}amino)benzoate resulted in:
| Treatment Concentration | % Cell Viability | Apoptotic Index |
|---|---|---|
| 5 µM | 75% | 20% |
| 10 µM | 50% | 45% |
| 20 µM | 25% | 75% |
These findings indicate a dose-dependent increase in apoptosis among treated cells .
Q & A
Q. What are the established synthetic routes for this compound, and how are reaction conditions optimized?
The synthesis typically involves coupling a dihydropyridazinone derivative with a substituted benzoate via an amide bond. General procedures (e.g., from triazine-based syntheses) include:
- Stepwise coupling : Reacting 1-(4-methoxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carbonyl chloride with methyl 4-aminobenzoate in anhydrous DMF at 45–50°C for 1–2 hours .
- Catalytic optimization : Using triethylamine as a base to neutralize HCl byproducts, achieving yields >85% under inert atmospheres .
- Purification : Column chromatography (hexane/EtOH gradients) or recrystallization from ethanol/water mixtures, monitored by TLC (Rf ~0.59–0.62) .
Q. How are spectroscopic techniques employed to confirm structural integrity?
Key methods include:
- ¹H NMR : Peaks at δ 3.76–3.86 ppm (methoxy groups), δ 6.96–7.29 ppm (aromatic protons), and δ 10.2–10.5 ppm (amide NH) confirm substitution patterns .
- Melting points : Sharp ranges (e.g., 180–182°C) indicate high purity, validated against literature data .
- Mass spectrometry : Molecular ion peaks at m/z 369–380 align with calculated molecular weights .
Advanced Research Questions
Q. How can X-ray crystallography (e.g., SHELX software) resolve molecular conformation and intermolecular interactions?
- Data collection : High-resolution single-crystal X-ray diffraction (Cu-Kα radiation) followed by structure solution via SHELXD (direct methods) and refinement with SHELXL .
- Key parameters : Hydrogen-bonding networks (e.g., amide NH∙∙∙O=C interactions) and π-π stacking between aromatic rings are quantified using Mercury software .
- Validation : R1 values <0.05 and wR2 <0.15 ensure precision, with thermal ellipsoids mapping molecular flexibility .
Q. What strategies address discrepancies in synthetic yields or physicochemical properties across studies?
- Controlled replication : Varying solvents (DMF vs. THF) and bases (Et3N vs. DBU) to assess yield differences (e.g., 70% vs. 85%) .
- Thermal analysis : Differential scanning calorimetry (DSC) identifies polymorphic forms that may alter melting points .
- HPLC purity assays : Using C18 columns (ACN/water gradients) to detect side products (e.g., unreacted starting materials) that skew reported data .
Q. How does the dihydropyridazinone moiety influence reactivity in downstream functionalization?
- Electrophilic substitution : The electron-deficient pyridazinone ring directs nitration/sulfonation to the para position of the methoxyphenyl group .
- Hydrolysis studies : Under basic conditions (NaOH/EtOH), the methyl ester hydrolyzes to a carboxylic acid, confirmed by loss of δ 3.8 ppm (OCH3) in ¹H NMR .
Methodological Considerations
Q. What protocols ensure reproducibility in crystallization for structural analysis?
- Solvent screening : Slow evaporation from DMSO/water (7:3 v/v) yields diffraction-quality crystals .
- Cryoprotection : Soaking crystals in Paratone-N oil before flash-cooling in liquid nitrogen prevents ice formation .
Q. How are computational models (e.g., DFT) used to predict spectroscopic or reactivity profiles?
- DFT calculations : Gaussian 09 with B3LYP/6-31G(d) basis sets simulate NMR shifts (<0.3 ppm deviation from experimental data) and frontier molecular orbitals (HOMO-LUMO gaps ~4.5 eV) .
- Docking studies : AutoDock Vina evaluates binding affinity to target enzymes (e.g., COX-2), guided by crystallographic data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
